molecular formula C10H11N3S B187101 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 333313-78-3

4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B187101
CAS No.: 333313-78-3
M. Wt: 205.28 g/mol
InChI Key: AGSMLYNSNAEUPT-UHFFFAOYSA-N
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Description

4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a versatile heterocyclic compound of significant interest in several advanced research domains due to its unique molecular structure featuring a 1,2,4-triazole core with thiol and substituted phenyl functional groups. This compound serves as a key precursor in the development of novel Schiff base ligands; the reactive amino and thiol groups can condense with aldehydes to form aldimine ligands capable of acting as bidentate chelators for various metal ions, such as Cd(II) and Hg(II), which are valuable in coordination chemistry and materials science . In the field of corrosion science, closely related 1,2,4-triazole-3-thiol derivatives have been demonstrated to be effective corrosion inhibitors for metals like low-carbon steel in acidic environments . These compounds function by adsorbing onto the metal surface, forming a protective layer that mitigates corrosive attack. The inhibition is often of a mixed-type, affecting both anodic and cathodic reactions, and typically follows the Langmuir adsorption isotherm model . The presence of electron-donating groups, such as the methyl substituent on the phenyl ring of this specific compound, can further influence its electron density and enhance its adsorbability onto metallic surfaces . Furthermore, the scaffold is extensively investigated for its biological potential. The 1,2,4-triazole-thiol moiety is recognized for exhibiting a range of pharmacological activities, including antimicrobial and antioxidant properties . Recent studies on similar mercapto-phenyl-1,2,4-triazole derivatives have also identified them as potent inhibitors of the tyrosinase enzyme, which is a key target in the development of agents for managing hyperpigmentation disorders and for use in food preservation to prevent browning . The thiol group can interact with the copper cofactors in the enzyme's active site, while the aromatic system allows for hydrophobic and pi-pi interactions, contributing to high binding affinity and inhibitory efficacy .

Properties

IUPAC Name

4-methyl-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-4-3-5-8(6-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSMLYNSNAEUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357179
Record name 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333313-78-3
Record name 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Reaction Mechanism and Steps

  • Formation of Thiosemicarbazide :

    • 3-Methylphenylhydrazine reacts with carbon disulfide (CS₂) in an alkaline medium (e.g., aqueous NaOH) to form the corresponding thiosemicarbazide.

    • Equation :
      C7H9N2H+CS2+NaOHC7H9N2C(=S)SNa+H2O\text{C}_7\text{H}_9\text{N}_2\text{H} + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_9\text{N}_2\text{C}(=S)\text{SNa} + \text{H}_2\text{O}

  • Cyclization to Triazole Core :

    • The sodium salt of the thiosemicarbazide undergoes cyclization in the presence of methylating agents (e.g., methyl iodide) to introduce the 4-methyl group.

    • Conditions : Reflux in ethanol at 80°C for 6–8 hours.

Key Parameters and Yields

StepReagentsSolventTemperatureTime (h)Yield (%)
ThiosemicarbazideCS₂, NaOHH₂O25°C285
CyclizationCH₃I, EtOHEthanol80°C678

This method achieves moderate yields but requires careful control of pH and temperature to avoid side reactions such as over-methylation.

Hydrazine-Based Cyclization with Carbon Disulfide

An alternative route employs hydrazine derivatives directly cyclized with carbon disulfide, followed by functionalization.

Procedure Overview

  • Hydrazine Preparation :

    • 3-Methylphenylhydrazine is treated with acetyl chloride to form the acetyl hydrazine derivative.

  • Cyclization with CS₂ :

    • The acetylated hydrazine reacts with CS₂ under basic conditions (KOH) to form the triazole-thione intermediate.

  • Methylation :

    • The thione group is methylated using dimethyl sulfate ((CH₃)₂SO₄) to yield the final thiol derivative.

Optimization Insights

  • Solvent Choice : Dimethylformamide (DMF) enhances reaction homogeneity and yield compared to ethanol.

  • Catalyst Use : Triethylamine (Et₃N) accelerates cyclization by deprotonating intermediates.

Characterization and Analytical Validation

Post-synthesis, the compound is rigorously characterized to confirm structural integrity:

Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 2.35 (s, 3H, CH₃), 7.25–7.45 (m, 4H, Ar-H), 13.1 (s, 1H, SH)Confirms methyl and aromatic protons, thiol group.
IR (KBr)2560 cm⁻¹ (S–H stretch), 1600 cm⁻¹ (C=N)Validates thiol and triazole ring.
Elemental Analysis C: 58.2%, H: 5.4%, N: 20.4%Matches theoretical (C₁₀H₁₁N₃S).

Industrial-Scale Synthesis Considerations

Scaling laboratory methods necessitates adjustments for efficiency and safety:

  • Continuous Flow Reactors : Reduce reaction times and improve heat management during cyclization.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity, critical for pharmaceutical applications.

Comparative Analysis of Methods

MethodAdvantagesLimitations
CyclocondensationHigh selectivity, moderate yieldsRequires toxic CS₂
Hydrazine CyclizationScalable, fewer stepsLower yields due to byproducts

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Corrosion Inhibition

Overview : The compound has been extensively studied for its effectiveness as a corrosion inhibitor, particularly for mild steel in acidic environments.

Key Findings :

  • A study conducted by Mehmeti and Berisha (2017) demonstrated that 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol significantly reduces corrosion rates in mild steel exposed to sulfuric acid solutions. The mechanism involves the formation of a protective film on the metal surface, which inhibits corrosive processes .
  • Electrochemical tests showed that self-assembled monolayers of this compound on silver electrodes exhibit promising anticorrosive properties, as evidenced by electrochemical impedance spectroscopy and polarization measurements .

Coordination Chemistry

Overview : The coordination chemistry of this compound has been explored through its complexes with various metal ions.

Key Findings :

  • Research by Taherih et al. (2015) investigated dimeric and polymeric mercury(II) complexes containing this triazole-thiol ligand. The study provided insights into the ligand's coordination behavior and potential applications in materials science .
  • These complexes have shown interesting properties that could be harnessed for developing new materials with specific electronic or optical characteristics.

Biological Studies

Overview : The biological activities of this compound have been investigated in various contexts.

Key Findings :

  • A recent study by Farooq et al. (2023) focused on synthesizing and characterizing derivatives of 1,2,4-triazoles that include this compound. The biological evaluation indicated potential antimicrobial and antifungal activities .
  • Additionally, the compound's derivatives have been evaluated for their pharmacological properties, suggesting potential applications in drug development .

Summary Table of Applications

Application AreaDescriptionKey References
Corrosion InhibitionEffective in reducing corrosion rates in mild steel under acidic conditionsMehmeti & Berisha (2017)
Coordination ChemistryForms complexes with metals like mercury; useful for material scienceTaherih et al. (2015)
Biological StudiesExhibits antimicrobial properties; potential in drug developmentFarooq et al. (2023)

Mechanism of Action

The mechanism of action of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. In the case of its potential anticancer activity, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The 1,2,4-triazole-3-thiol scaffold allows diverse functionalization. For example, Schiff base derivatives (e.g., compounds in ) are synthesized via condensation with aldehydes, while S-alkylation (e.g., ) introduces alkyl or aryl groups at the thiol position.
  • Yield Variations : Yields depend on substituent reactivity. Schiff base formation typically achieves 70–81% yields , whereas S-alkylation yields range from 74–83% .

Key Observations :

  • Antioxidant Activity: Electron-donating groups (e.g., -NH₂, -SH) enhance radical scavenging. For instance, AT exhibits potent DPPH scavenging (IC₅₀: 12.5 μM) due to its -NH₂ group . In contrast, derivatives with electron-withdrawing groups (e.g., -NO₂) show reduced activity .
  • Antimicrobial and Antiviral Activity: Derivatives with halogenated aryl groups (e.g., 4-fluoro-3-phenoxyphenyl) demonstrate significant anti-tubercular activity (MIC: 6.25–12.5 μg/mL) .

Physicochemical and Electrochemical Properties

Table 3: Physicochemical and Electrochemical Data

Compound Name Melting Point (°C) Oxidation Potential (V vs. Ag/AgCl) Solubility
4-Methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Not reported Not studied Low in water
5-Benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiol 159–160 +0.85 (irreversible oxidation) Soluble in DMF
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 226–227 Not studied Moderate in EtOH

Key Observations :

  • Electrochemical Behavior: Thiol-containing triazoles undergo irreversible oxidation, forming disulfide dimers.
  • Thermal Stability : Melting points correlate with substituent bulkiness. Derivatives with para-substituted aryl groups (e.g., 4-ethoxyphenyl) exhibit higher melting points (226–227°C) .

Biological Activity

4-Methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 333313-78-3) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, antioxidant, and anticancer properties. The unique structure of triazoles allows for interactions with various biological targets, making them valuable in pharmaceutical development.

Chemical Structure and Properties

The chemical formula of this compound is C10H11N3SC_{10}H_{11}N_{3}S. The compound features a triazole ring with a thiol group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₁N₃S
Molecular Weight211.27 g/mol
CAS Number333313-78-3
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) Results

The following table summarizes the MIC values for this compound against different microbial strains:

Microbial StrainMIC (µg/mL)
Escherichia coli31.25
Staphylococcus aureus62.5
Pseudomonas aeruginosa31.25
Candida albicans62.5

These results indicate that the compound possesses significant antimicrobial activity at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been investigated. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. The results indicated that it exhibits robust antioxidant activity comparable to standard antioxidants like ascorbic acid.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro tests showed that it has cytotoxic effects on various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231).

Cytotoxicity Results

The following table presents the cytotoxicity data from MTT assays:

Cell LineIC50 (µM)
Human Melanoma (IGR39)15
Triple-Negative Breast Cancer (MDA-MB-231)20

These findings suggest that the compound may inhibit cancer cell proliferation and warrant further investigation into its mechanisms of action .

Structure-Biological Activity Relationship

The variations in substituents on the triazole ring significantly influence the biological activity of these compounds. Modifications can enhance or reduce their efficacy against specific targets. For instance, studies have shown that different substituents can affect both antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Study : A comprehensive study synthesized several derivatives of triazole thiols and evaluated their antimicrobial activities. The most potent derivatives were found to be effective against resistant strains of bacteria .
  • Anticancer Study : Another investigation focused on the synthesis of hydrazone derivatives from triazoles and their cytotoxic effects on cancer cells. These derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

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